molecular formula C14H13N3O2S2 B2455096 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 1020979-90-1

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide

Cat. No. B2455096
CAS RN: 1020979-90-1
M. Wt: 319.4
InChI Key: FNWBJDVWLPVBQG-UHFFFAOYSA-N
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Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Thiazolopyrimidine derivatives have been synthesized through various chemical reactions, contributing to the development of new compounds with potential biological activities. For instance, novel synthetic routes have led to the creation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides, showcasing the versatility of thiazolopyrimidines as synthons for preparing biologically relevant heterocycles (El-Meligie et al., 2020).

Biological Activities

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated that thiazolopyrimidine derivatives exhibit significant antimicrobial and anti-inflammatory properties. For example, certain compounds synthesized from thiazolopyrimidine backbones have shown comparable or even superior activity against various bacterial strains, including Bacillus strains, to known antibiotics like ampicillin (Lahsasni et al., 2018). Additionally, these compounds have been found to possess greater anti-inflammatory potency than standard drugs in specific studies, highlighting their potential therapeutic applications.

Anticancer Activity

The exploration into thiazolopyrimidine derivatives has also extended into the realm of anticancer research. Various derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. For instance, certain N-5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and shown to exhibit antimicrobial activity, suggesting a potential avenue for anticancer exploration (Gein et al., 2015).

properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWBJDVWLPVBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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